3-Chloro-L-tyrosine-13C6

LC-MS/MS Internal Standard Selection Matrix Effects

Quantifying endogenous 3-chlorotyrosine at ng/mL levels in plasma is compromised by matrix effects and artifactual oxidation. 3-Chloro-L-tyrosine-13C6 is the exact isotopic match that eliminates errors inherent to deuterated analogs (retention time shifts, H/D exchange). • Corrects for variable extraction recovery, ionization efficiency, and analyte degradation • Enables reproducible isotope-dilution LC-MS/MS data meeting bioanalytical method validation guidelines • Definitive IS for MPO-activity quantification in atherosclerosis, cystic fibrosis, and neuroinflammation research

Molecular Formula C9H11NO3
Molecular Weight 187.14 g/mol
CAS No. 201595-63-3
Cat. No. B137017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-L-tyrosine-13C6
CAS201595-63-3
Synonyms(-)-α-Amino-p-hydroxyhydrocinnamic Acid-13C6;  Therigon-13C6;  p-Tyrosine-13C6;  (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6;  (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6;  (S)-Tyrosine-13C6;  (S)-α-Amino-4-hydroxybenzenepropanoic Acid-13C6; 
Molecular FormulaC9H11NO3
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1
InChIKeyOUYCCCASQSFEME-HXCZJXEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-L-tyrosine-13C6: Stable Isotope Internal Standard


3-Chloro-L-tyrosine-13C6 (CAS 201595-63-3) is a stable isotope-labeled analog of the amino acid derivative 3-chloro-L-tyrosine, wherein all six carbon atoms of the aromatic ring are replaced with the non-radioactive 13C isotope . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) assays for the absolute quantification of endogenous 3-chlorotyrosine . 3-Chlorotyrosine itself is a well-established, specific biomarker of myeloperoxidase (MPO)-catalyzed oxidative damage, formed via the reaction of hypochlorous acid (HOCl) with tyrosine residues, and is markedly elevated in conditions such as human atherosclerosis [1].

Workflow LC-MS/MS or GC/MS internal standard For absolute quantification of endogenous 3-chlorotyrosine
Selection Logic Exact isotopic match required 13C6-ring label ensures near-identical co-elution
Use Context MPO-activity biomarker research Oxidative stress and inflammation studies

Why 3-Chloro-L-tyrosine-13C6 Cannot Be Substituted


Accurate quantification of 3-chlorotyrosine, an MPO-activity biomarker present at low (ng/mL) levels in complex biological matrices like human plasma and atherosclerotic tissue, is analytically challenging due to significant matrix effects and potential for artifactual oxidation during sample preparation [1]. While other stable isotope-labeled internal standards (e.g., deuterated or single 13C-labeled analogs) or structurally similar compounds (e.g., 3-nitrotyrosine) might be considered, their substitution introduces quantifiable errors. Deuterated analogs can exhibit reversed-phase LC retention time shifts leading to differential matrix effects and inaccurate ionization correction [2], and their labels can undergo hydrogen-deuterium exchange in aqueous solvents [3]. Using an unlabeled or differently labeled analog fails to correct for variable extraction recovery, ionization efficiency, and analyte degradation. Therefore, procurement of the exact isotopic match, 3-Chloro-L-tyrosine-13C6, is a critical methodological control required for generating reproducible, publication-ready data in oxidative stress and inflammation research.

Risk 1 Deuterated analogs may shift retention time, causing differential matrix effects and inaccurate ionization correction.
Risk 2 Unlabeled or differently labeled analogs cannot correct for variable extraction recovery or analyte degradation.
Risk 3 Lower isotopic enrichment (e.g., 98 atom % 13C) doubles unlabeled contaminant proportion, raising baseline noise.

Analytical Superiority of 3-Chloro-L-tyrosine-13C6


13C6 vs. Deuterated Co-Elution & Ionization

In reversed-phase liquid chromatography, the use of a 13C-labeled internal standard (SIL-IS) is preferred over a deuterated (2H) analog. While both are isotopically labeled, deuterium labeling introduces a physical-chemical difference that often results in a measurable shift in chromatographic retention time, leading to differential matrix effects and inaccurate compensation for ionization suppression/enhancement. In contrast, replacing 12C with 13C results in a negligible change in molecular behavior, ensuring near-identical co-elution of the analyte and its internal standard [1]. This is particularly critical for low-level analytes like 3-chlorotyrosine. The 3-Chloro-L-tyrosine-13C6 compound, with its 13C6 ring label, provides this essential property, whereas a deuterated version would likely suffer from a retention time shift, a common issue with deuterated standards [2].

13C6 vs. Deuterated Co-Elution
Class-level
Negligible ΔtR vs. measurable shift for deuterated analogs
Supports co-elution and matrix-effect correction
Data to verify; class-level inference for small molecules
LC-MS/MS Internal Standard Selection Matrix Effects 13C-Labeling

High Isotopic Enrichment & Purity Specifications

For a stable isotope-labeled internal standard to be effective, it must possess high chemical and isotopic purity to minimize signal interference from unlabeled molecules and ensure accurate quantification. Technical datasheets for 3-Chloro-L-tyrosine-13C6 from multiple reputable vendors specify a minimum isotopic enrichment of 99 atom % 13C and a chemical purity of ≥95% [REFS-1, REFS-2]. A 99 atom % 13C enrichment is a critical specification; lower enrichment would result in a larger unlabeled 'impurity' peak, which would co-elute with and artificially inflate the signal for the target analyte, 3-chlorotyrosine, thereby compromising the assay's accuracy, especially at the low LOD/LOQ required for biomarker studies [2].

Isotopic Enrichment & Purity
Specification review
99 atom % 13C; ≥95% chemical purity
Enables low-LOD quantification
Vendor CoA specification; enrichment difference impacts baseline
Isotopic Purity Mass Spectrometry Internal Standard Procurement Specification

Validated LC-MS/MS Assay Performance

The analytical performance of 3-Chloro-L-tyrosine-13C6 as an internal standard is demonstrated in validated LC-MS/MS methods. In a 2020 study developing a simultaneous quantification method for free 3-nitrotyrosine, 3-bromotyrosine, and 3-chlorotyrosine (3-CT) in human plasma, the use of stable isotope-labeled internal standards enabled high accuracy and precision. For 3-chlorotyrosine, the validated method achieved a limit of detection (LOD) of 0.030 ng/mL and a limit of quantification (LOQ) of 0.098 ng/mL, with intra- and inter-assay coefficients of variation (CV) below 10% and accuracy ranging from 95% to 105% across all tested quality control levels [1].

Validated Assay Performance
Method context
LOD 0.030 ng/mL; LOQ 0.098 ng/mL; Accuracy 95–105%
Supports sensitive, accurate human plasma research matrix analysis
Free 3-chlorotyrosine in human plasma; LC-MS/MS without SPE
3-Chlorotyrosine LC-MS/MS Method Validation Biomarker Quantification

Peer-Reviewed Biomarker Research Utility

The use of 13C6-labeled 3-chlorotyrosine as an internal standard is established in peer-reviewed literature. A study investigating intraphagolysosomal chlorination by human neutrophils employed 13C6-3-Cl-Y (20 pmol) as an internal standard in a GC/MS-based isotope dilution method to precisely quantify pathogen-derived 3-chlorotyrosine [1]. This methodology enabled the detection of significantly different levels of HOCl-mediated chlorination between neutrophils from normal and cystic fibrosis (CF) donors, an effect that was not observable when measuring extracellular chlorination [1]. This demonstrates the compound's essential role in achieving the analytical sensitivity required for detecting biologically relevant differences in specific oxidative pathways.

Peer-Reviewed Biomarker Utility
Assay context
Detected significant MPO-activity difference (P<0.05) in neutrophils
Supports neutrophil MPO-host-defense endpoint interpretation
GC/MS isotope dilution; human neutrophil P. aeruginosa model
Myeloperoxidase Neutrophil Activity GC/MS Isotope Dilution

Applications of 3-Chloro-L-tyrosine-13C6


MPO Activity Quantification in Inflammation

The primary application of 3-Chloro-L-tyrosine-13C6 is as an internal standard in isotope-dilution LC-MS/MS or GC/MS assays to accurately quantify protein-bound or free 3-chlorotyrosine levels in biological samples. This is crucial for studying MPO activity in a wide range of inflammatory conditions, including cardiovascular disease (atherosclerosis), cystic fibrosis, rheumatoid arthritis, and neurodegenerative disorders [1]. Its use corrects for analytical variability, enabling precise, cross-study comparisons of this specific oxidative damage biomarker [2].

Bioanalytical Method Development & Validation

This compound is an essential component for laboratories developing and validating new quantitative LC-MS/MS methods for 3-chlorotyrosine. As demonstrated in published validation studies, the 13C6-SIL-IS is necessary to meet regulatory bioanalytical method validation guidelines, which require demonstration of accuracy and precision in complex matrices like human plasma [3]. It is the definitive tool for establishing lower limits of quantification (LLOQ) at the ng/mL level.

Phagocyte Oxidative Host Defense Studies

For basic immunology and cell biology research, 3-Chloro-L-tyrosine-13C6 enables sophisticated metabolic labeling and isotope-dilution experiments to trace the fate of chlorinated biomolecules. As shown in neutrophil-bacteria co-incubation studies, it can be used to quantify the chlorination of pathogen-derived proteins within the phagosome, providing a direct, quantitative readout of MPO-halogenating activity in a physiological context that is unattainable with less specific assays [1].

Clinical Biomarker & Translational Research

In clinical studies investigating oxidative stress as a disease mechanism or therapeutic target, 3-Chloro-L-tyrosine-13C6 is a required analytical reagent for the precise quantification of 3-chlorotyrosine in patient biofluids (e.g., plasma, urine, bronchoalveolar lavage fluid). The high sensitivity and specificity afforded by its use are necessary to detect the subtle changes in this biomarker that occur in early-stage disease or in response to therapeutic intervention [3].

Application
Selection Property
Validation Focus
MPO Activity Quantification in Inflammation
Isotope-dilution LC-MS/MS or GC/MS internal standard
Oxidative damage biomarker precision; cross-study comparison of MPO pathway endpoints
Bioanalytical Method Development & Validation
13C6-SIL-IS for matrix-effect control
Accuracy and precision endpoint review in complex research matrices
Phagocyte Oxidative Host Defense Studies
Metabolic labeling and isotope-dilution tracer
Intraphagosomal MPO-halogenating activity quantification
Human Plasma Research Bioanalysis
High-sensitivity ISTD for 3-chlorotyrosine in research matrices
Subtle biomarker change detection in early-stage disease research contexts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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